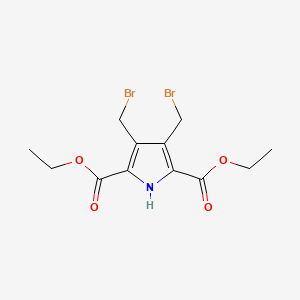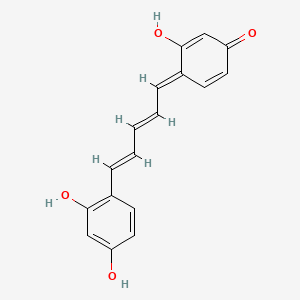
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one typically involves the reaction of 2,4-dihydroxybenzaldehyde with appropriate dienylidene precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoid derivatives.
Aplicaciones Científicas De Investigación
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of natural dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
6-(5-(2,4-Dihydroxyphenyl)-2,4-pentadienylidene)-3-hydroxy-2,4-cyclohexadien-1-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other flavonoids.
Propiedades
Número CAS |
73806-35-6 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
(4E)-4-[(2E,4E)-5-(2,4-dihydroxyphenyl)penta-2,4-dienylidene]-3-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C17H14O4/c18-14-8-6-12(16(20)10-14)4-2-1-3-5-13-7-9-15(19)11-17(13)21/h1-11,18,20-21H/b3-1+,4-2+,13-5+ |
Clave InChI |
DVMBJMXACBGIRX-LVROWTHVSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)O)/C=C/C=C/C=C/2\C=CC(=O)C=C2O |
SMILES canónico |
C1=CC(=C(C=C1O)O)C=CC=CC=C2C=CC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


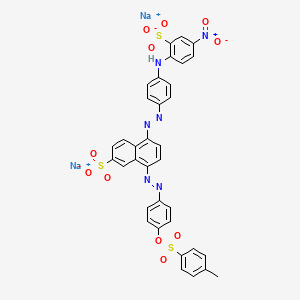
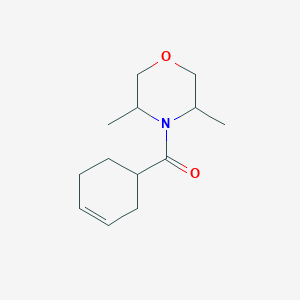

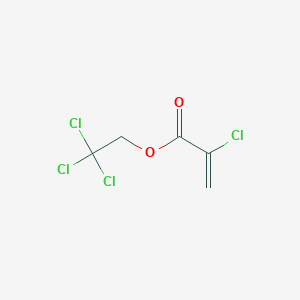


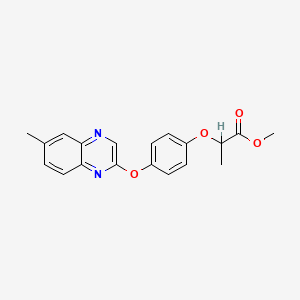

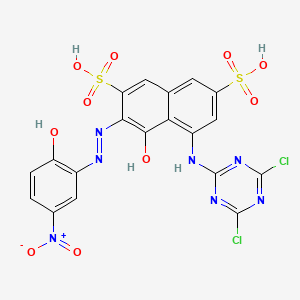
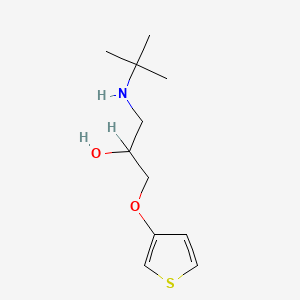

![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

